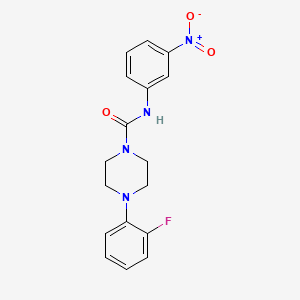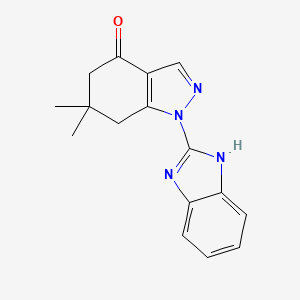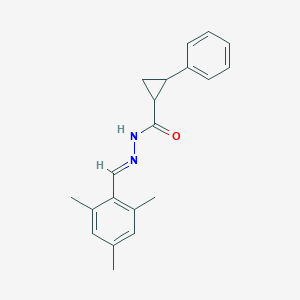
4-(2-fluorophenyl)-N-(3-nitrophenyl)-1-piperazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-fluorophenyl)-N-(3-nitrophenyl)-1-piperazinecarboxamide, also known as FNPP, is a chemical compound that has been widely studied for its potential therapeutic applications. It belongs to the class of piperazine derivatives and has been found to exhibit various biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of 4-(2-fluorophenyl)-N-(3-nitrophenyl)-1-piperazinecarboxamide is not fully understood. However, it is believed to act by inhibiting the activity of various enzymes and receptors. 4-(2-fluorophenyl)-N-(3-nitrophenyl)-1-piperazinecarboxamide has been shown to inhibit the activity of COX-2, which is responsible for the production of prostaglandins that cause inflammation and pain. 4-(2-fluorophenyl)-N-(3-nitrophenyl)-1-piperazinecarboxamide has also been shown to inhibit the activity of PDE4, which is involved in the regulation of intracellular levels of cyclic adenosine monophosphate (cAMP). Inhibition of PDE4 results in increased levels of cAMP, which has anti-inflammatory and analgesic effects. 4-(2-fluorophenyl)-N-(3-nitrophenyl)-1-piperazinecarboxamide has also been shown to modulate the activity of 5-HT receptors, which are involved in the regulation of mood, anxiety, and pain perception.
Biochemical and Physiological Effects:
4-(2-fluorophenyl)-N-(3-nitrophenyl)-1-piperazinecarboxamide has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. 4-(2-fluorophenyl)-N-(3-nitrophenyl)-1-piperazinecarboxamide has also been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. 4-(2-fluorophenyl)-N-(3-nitrophenyl)-1-piperazinecarboxamide has been shown to increase the levels of cAMP, which has anti-inflammatory and analgesic effects. 4-(2-fluorophenyl)-N-(3-nitrophenyl)-1-piperazinecarboxamide has also been shown to modulate the activity of 5-HT receptors, which are involved in the regulation of mood, anxiety, and pain perception.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(2-fluorophenyl)-N-(3-nitrophenyl)-1-piperazinecarboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it is stable under normal laboratory conditions. 4-(2-fluorophenyl)-N-(3-nitrophenyl)-1-piperazinecarboxamide has also been extensively studied, and its mechanism of action and biochemical and physiological effects are well understood. However, there are also some limitations to using 4-(2-fluorophenyl)-N-(3-nitrophenyl)-1-piperazinecarboxamide in lab experiments. 4-(2-fluorophenyl)-N-(3-nitrophenyl)-1-piperazinecarboxamide has not yet been tested in human clinical trials, so its safety and efficacy in humans are not known. 4-(2-fluorophenyl)-N-(3-nitrophenyl)-1-piperazinecarboxamide may also have off-target effects, which could complicate its use in lab experiments.
Direcciones Futuras
There are several future directions for research on 4-(2-fluorophenyl)-N-(3-nitrophenyl)-1-piperazinecarboxamide. One area of research is the development of analogs of 4-(2-fluorophenyl)-N-(3-nitrophenyl)-1-piperazinecarboxamide with improved potency and selectivity. Another area of research is the investigation of the safety and efficacy of 4-(2-fluorophenyl)-N-(3-nitrophenyl)-1-piperazinecarboxamide in human clinical trials. 4-(2-fluorophenyl)-N-(3-nitrophenyl)-1-piperazinecarboxamide could also be studied for its potential use in the treatment of other diseases, such as depression and anxiety. Further research is needed to fully understand the mechanism of action of 4-(2-fluorophenyl)-N-(3-nitrophenyl)-1-piperazinecarboxamide and its potential therapeutic applications.
In conclusion, 4-(2-fluorophenyl)-N-(3-nitrophenyl)-1-piperazinecarboxamide is a chemical compound that has been extensively studied for its potential therapeutic applications. It exhibits anti-inflammatory, analgesic, and antitumor activities and modulates the activity of various enzymes and receptors. 4-(2-fluorophenyl)-N-(3-nitrophenyl)-1-piperazinecarboxamide has several advantages for use in lab experiments, but there are also some limitations to its use. Further research is needed to fully understand the mechanism of action of 4-(2-fluorophenyl)-N-(3-nitrophenyl)-1-piperazinecarboxamide and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 4-(2-fluorophenyl)-N-(3-nitrophenyl)-1-piperazinecarboxamide involves the reaction of 2-fluoroaniline and 3-nitrobenzoic acid with piperazinecarboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is then purified by column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
4-(2-fluorophenyl)-N-(3-nitrophenyl)-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and antitumor activities. 4-(2-fluorophenyl)-N-(3-nitrophenyl)-1-piperazinecarboxamide has also been shown to modulate the activity of various enzymes and receptors, including cyclooxygenase-2 (COX-2), phosphodiesterase-4 (PDE4), and 5-hydroxytryptamine (5-HT) receptors. 4-(2-fluorophenyl)-N-(3-nitrophenyl)-1-piperazinecarboxamide has been investigated for its potential use in the treatment of various diseases, including cancer, inflammation, and pain.
Propiedades
IUPAC Name |
4-(2-fluorophenyl)-N-(3-nitrophenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN4O3/c18-15-6-1-2-7-16(15)20-8-10-21(11-9-20)17(23)19-13-4-3-5-14(12-13)22(24)25/h1-7,12H,8-11H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHWPZDMVRZFQCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-fluorophenyl)-N-(3-nitrophenyl)piperazine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5755173.png)

![(4-{[2-(ethylamino)pyrimidin-5-yl]methyl}piperazin-1-yl)acetic acid](/img/structure/B5755191.png)
![2-[(2-oxo-5-phenyl-3(2H)-furanylidene)methyl]phenyl acetate](/img/structure/B5755206.png)
![N-(4-iodophenyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea](/img/structure/B5755208.png)
![methyl [(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5755214.png)


![N'-[(4-methylbenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5755223.png)
![3-[(5-chloro-2-methoxybenzoyl)amino]-2-methylbenzoic acid](/img/structure/B5755231.png)
![2-[4-(1,3-benzodioxol-5-ylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5755239.png)
![N-[3-(acetylamino)phenyl]-2-(isopropylthio)benzamide](/img/structure/B5755240.png)
![5-methyl-2-[(2-naphthylmethyl)thio]-1H-benzimidazole](/img/structure/B5755259.png)
![ethyl 2-[1-(3-nitrophenyl)ethylidene]hydrazinecarboxylate](/img/structure/B5755261.png)